4-(Naphthalen-2-yl)butan-1-amine
Description
4-(Naphthalen-2-yl)butan-1-amine is a primary amine featuring a naphthalene ring attached to the fourth carbon of a butyl chain. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents, due to its structural rigidity and electronic properties .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-naphthalen-2-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11H,3-5,10,15H2 |
InChI Key |
QPYAOULSQMDJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Naphthalen-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 4-(Naphthalen-2-yl)butan-1-ol with ammonia or an amine under suitable conditions can yield the desired amine .
Industrial Production Methods
Industrial production of 4-(Naphthalen-2-yl)butan-1-amine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Naphthalen-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes involving amines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations :
- Compounds with branched chains (e.g., and ) exhibit reduced conformational flexibility, which may influence receptor selectivity .
Impact of Aromatic Substituents on Physicochemical Properties
Solubility and Polarity
- 4-(Naphthalen-2-yl)butan-1-amine : Highly hydrophobic due to the naphthalene ring; likely poor aqueous solubility.
- 4-((5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)sulfinyl)butan-1-amine (6b) : Sulfinyl group increases polarity, improving solubility in polar solvents .
- Ethyl 4-(naphthalen-2-yl)-2-oxo-6-phenylcyclohex-3-enecarboxylate (9): Contains ester and ketone groups (FT-IR peaks at 1738 and 1659 cm⁻¹), offering moderate solubility in ethanol .
Electronic Effects
Kinase Inhibition
Antimicrobial Activity
Cytotoxicity
- Sulfonyl-containing butan-1-amine derivatives (e.g., 7a) show reduced cytotoxicity compared to thioether analogs, likely due to decreased cellular uptake .
Biological Activity
4-(Naphthalen-2-yl)butan-1-amine, a compound characterized by its naphthalene moiety attached to a butan-1-amine chain, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biomolecules, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(Naphthalen-2-yl)butan-1-amine is . The structure features a naphthalene ring that contributes to its unique reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N |
| Structure Type | Primary Amine |
| Physical Appearance | Colorless to pale yellow liquid |
Biological Activity Overview
Research indicates that 4-(Naphthalen-2-yl)butan-1-amine may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
- Anticancer Activity : The compound may influence signaling pathways related to cell proliferation and apoptosis, showing promise in cancer research.
- Interactions with Receptors : It is hypothesized that this compound may interact with various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection.
The biological activity of 4-(Naphthalen-2-yl)butan-1-amine is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate receptor activity and influence various biological pathways. For instance, studies have shown that compounds with similar structures can act as sigma receptor antagonists, which may lead to pain relief and neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 4-(Naphthalen-2-yl)butan-1-amine:
Study 1: Anticancer Activity
A study focused on the synthesis of naphthalene derivatives demonstrated that certain structural modifications could enhance anticancer properties. The findings indicated that naphthalene-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Antimicrobial Properties
In vitro assays have shown that derivatives of naphthalene exhibit significant antimicrobial activity against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis, leading to cell lysis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(Naphthalen-2-yl)butan-1-amine, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(Naphthalen-1-yl)butan-1-amine | Primary Amine | Similar reactivity; potential use in pharmaceuticals |
| 4-(Naphthalen-1-y)butanamide | Amide | Increased stability; potential for drug development |
| N-(Butan-2-yl)naphthalen-1-amine | Secondary Amine | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
